8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide
Overview
Description
8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol It is known for its unique structure, which includes an oxadiazole ring fused to a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcinnoline with nitrous acid to form the oxadiazole ring . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to control the formation of the desired product.
Solvent: Common solvents used include acetic acid or ethanol.
Catalysts: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: To control reaction conditions and ensure consistent product quality.
Purification steps: Including recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,9-dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole derivatives: Compounds with similar oxadiazole rings.
Cinnoline derivatives: Compounds with similar cinnoline structures.
Uniqueness
8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline-7-oxide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with a cinnoline moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
8-methyl-3-oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-5-4-6-7(11-10-5)2-3-8-9(6)12-15-13(8)14/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRFMRZKDXIDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC3=[N+](ON=C32)[O-])N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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